molecular formula C9H8BrClO2 B043913 Methyl 2-(2-bromo-4-chlorophenyl)acetate CAS No. 115871-49-3

Methyl 2-(2-bromo-4-chlorophenyl)acetate

Cat. No. B043913
CAS RN: 115871-49-3
M. Wt: 263.51 g/mol
InChI Key: LRGRTSYKKXHITJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Methyl 2-(2-bromo-4-chlorophenyl)acetate involves several chemical reactions, including esterification, condensation, and N-alkylation. For example, optimized synthesis conditions for similar compounds have been studied to achieve high yields through reactions involving thionyl chloride, methanol, and specific temperature and time conditions (Wang Guo-hua, 2008).

Molecular Structure Analysis

Molecular and electronic structure analyses of compounds with similar bromo-chlorophenyl groups have been conducted using techniques like X-ray single crystal diffraction, FT-IR, UV-Vis, and NMR spectroscopy. Density functional theory (DFT) calculations help in understanding the stability and electronic properties of these compounds (B. K. Kırca, Ç. A. Kaştaş, C. Ersanli, 2021).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs include Fries rearrangement, Suzuki cross-coupling reactions, and chlorination reactions. These processes lead to various derivatives with potential applications in medicinal chemistry and materials science (P. Procopiou, D. Coe, George Procopiou, 2017).

Physical Properties Analysis

The physical properties of compounds containing bromo and chloro phenyl groups, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and material development. Crystallographic studies provide insights into the arrangement and interactions of molecules in the solid state (Dominika N. Lastovickova, J. L. La Scala, R. Sausa, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, of this compound derivatives, are important for their utilization in organic synthesis. Studies on these compounds reveal their potential as intermediates in the synthesis of more complex molecules (M. P. Hartshorn, M. C. Judd, W. Robinson, 1986).

Scientific Research Applications

Synthesis Methods

  • Methyl 2-(2-bromo-4-chlorophenyl)acetate is involved in the synthesis of various compounds, such as α-bromophenylacetic acid derivatives. A study demonstrated the synthesis of these derivatives using 1-Methylsulfmyl-1-(methylthio)-2-phenylethylene and 1-methylsulfinyl-1-(methylthio)-2-(p-chlorophenyl)ethylene in the presence of bromine in different solvents (Ogura, Furukawa, & Tsuchihashi, 1975).
  • Another research focused on the synthesis of 2-arylamino 4-(4-chlorophenyl) thiazole-5-acetic acids/esters using methyl 3-bromo-3-(4-chlorobenzoyl) propionate, highlighting the compound's role in synthesizing anti-inflammatory and analgesic agents (Attimarad & Bagavant, 1999).

Intermediate in Drug Synthesis

  • This compound is also used in the optimized synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, an intermediate in pharmaceutical compounds (Wang Guo-hua, 2008).
  • It is a critical intermediate in the improved synthesis of Clopidogrel sulfate, a widely used antiplatelet drug (Hu Jia-peng, 2012).

Role in Novel Compounds Development

  • This compound was used in the synthesis of a positional isomer of clopidogrel hydrogen sulfate, illustrating its application in developing novel pharmaceutical agents (Zou Jiang et al., 2010).
  • It is also integral in the preparation of Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate, an experiment that enhances students' interest in scientific research and experimental skills (W. Min, 2015).

Versatility in Chemical Synthesis

  • This compound is used in the green synthesis of substituted 2-hydroxy-acetophenones, showcasing its versatility in environmentally friendly chemical processes (Gao Wen-ta, 2014).

Safety and Hazards

“Methyl 2-(2-bromo-4-chlorophenyl)acetate” is classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w value, suggests that it may have good bioavailability .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect its action. The compound is typically stored in a sealed, dry environment at room temperature , suggesting that it may be sensitive to moisture and temperature changes.

properties

IUPAC Name

methyl 2-(2-bromo-4-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGRTSYKKXHITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641031
Record name Methyl (2-bromo-4-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115871-49-3
Record name Methyl 2-bromo-4-chlorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115871-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2-bromo-4-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 2-bromo-4-chloro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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